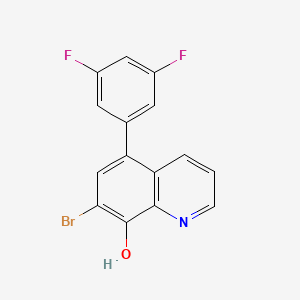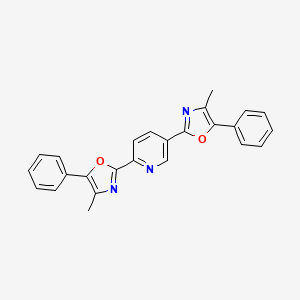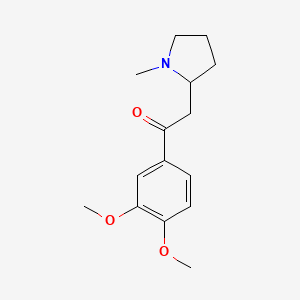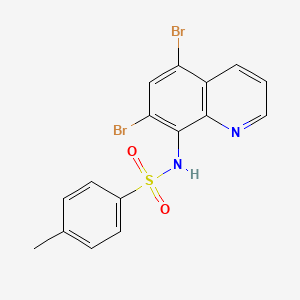
1-(4,4-Dimethyl-2-propyl-4,5-dihydro-1,3-oxazol-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone is a chemical compound known for its unique structure and properties It is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-methyl-1-propanol with a suitable ketone, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high-quality output.
化学反应分析
Types of Reactions
1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazole ring is substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
科学研究应用
1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone exerts its effects involves interactions with molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, influencing biological processes. The specific pathways and targets depend on the context of its application, such as its role in inhibiting microbial growth or modulating enzyme activity.
相似化合物的比较
Similar Compounds
4-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)propan-2-yl)phenethyl 4-methylbenzenesulfonate: This compound shares a similar oxazole ring structure but differs in its substituents and overall molecular framework.
2-Desetoxyethyl-4,5-Dihydrooxazole: Another oxazole derivative with different functional groups and properties.
Uniqueness
1-(4,4-Dimethyl-2-propyl-4,5-dihydrooxazol-5-yl)ethanone is unique due to its specific substituents and the presence of the ethanone group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
88309-30-2 |
|---|---|
分子式 |
C10H17NO2 |
分子量 |
183.25 g/mol |
IUPAC 名称 |
1-(4,4-dimethyl-2-propyl-5H-1,3-oxazol-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO2/c1-5-6-8-11-10(3,4)9(13-8)7(2)12/h9H,5-6H2,1-4H3 |
InChI 键 |
KLOWROPCWUKDDB-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC(C(O1)C(=O)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine](/img/structure/B12879988.png)
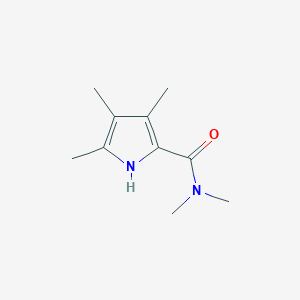
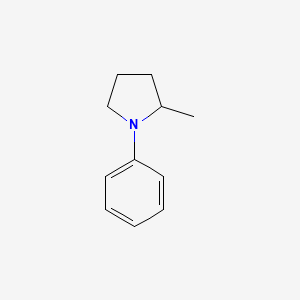
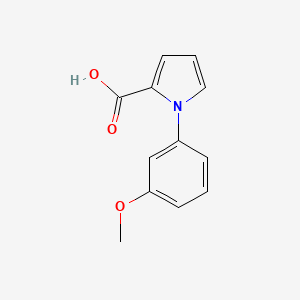
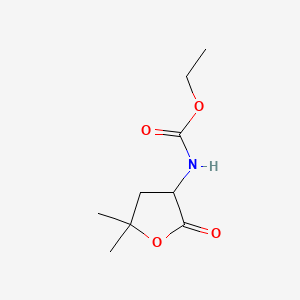
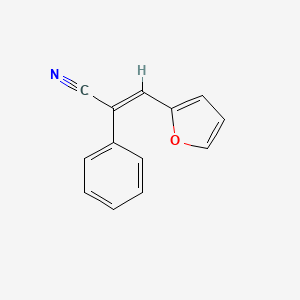
![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B12880051.png)
![2-(Carboxy(hydroxy)methyl)-7-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12880074.png)
